Product packaging for [2,4'-Bipyridine]-5,6-diamine(Cat. No.:)

[2,4'-Bipyridine]-5,6-diamine

Cat. No.: B8681625
M. Wt: 186.21 g/mol
InChI Key: LQJOETKMZNAYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,4'-Bipyridine]-5,6-diamine is a versatile amino-functionalized bipyridine derivative serving as a key building block in synthetic and materials chemistry. Its molecular structure, featuring a 2,4' bipyridine core with amine groups on the 5 and 6 positions, makes it a valuable precursor for constructing polydentate ligands. These ligands can chelate various metal centers to form complexes with applications in catalysis, photophysics, and as molecular sensors. In materials science, this diamine is instrumental in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where it can help create structures with tailored porosity and electronic properties. The amine groups allow for further functionalization and linkage into larger conjugated systems, which can be explored for their electronic or light-harvesting capabilities. As with all reagents of this nature, this compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B8681625 [2,4'-Bipyridine]-5,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

6-pyridin-4-ylpyridine-2,3-diamine

InChI

InChI=1S/C10H10N4/c11-8-1-2-9(14-10(8)12)7-3-5-13-6-4-7/h1-6H,11H2,(H2,12,14)

InChI Key

LQJOETKMZNAYNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)N)C2=CC=NC=C2

Origin of Product

United States

Catalytic Applications of 2,4 Bipyridine 5,6 Diamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of high selectivity and mild reaction conditions. Metal complexes of [2,4'-Bipyridine]-5,6-diamine are poised to be effective homogeneous catalysts due to the tunable nature of the bipyridine framework.

Metal complexes derived from substituted bipyridine ligands have demonstrated significant utility in a range of organic transformations. While direct catalytic data for this compound is emerging, the behavior of structurally similar bipyridine ligands provides a strong indication of its potential catalytic prowess.

Palladium complexes featuring bidentate nitrogen ligands are well-established catalysts for the carbonylation of olefins, including the alternating copolymerization of carbon monoxide and styrene to produce polyketones. In these systems, the bipyridine ligand plays a crucial role in stabilizing the palladium center and influencing the migratory insertion steps of the catalytic cycle. For instance, palladium(II) complexes with 2,2'-bipyridine (B1663995) ligands have been shown to be active precatalysts for this copolymerization. The catalytic cycle involves the coordination of CO and styrene to the palladium center, followed by migratory insertion to form the polymer chain.

Table 1: Representative Data for Palladium-Catalyzed Copolymerization of Styrene and CO with Bipyridine-type Ligands

Catalyst PrecursorLigandSolventTemperature (°C)Pressure (bar)Activity (g polymer/g Pd·h)
[Pd(CH₃)(CH₃CN)(phen)]⁺1,10-Phenanthroline (B135089)CH₂Cl₂25401200
[Pd(CH₃)(CH₃CN)(bpy)]⁺2,2'-BipyridineCH₂Cl₂2540950

Note: This table presents data for related bipyridine ligands to illustrate the general conditions and activities for this type of reaction, as specific data for this compound is not yet widely available.

Iron complexes containing pyridine-based ligands are known to catalyze a variety of oxidation reactions using hydrogen peroxide (H₂O₂) as a green oxidant. These bio-inspired catalysts mimic the function of non-heme iron-containing enzymes. The catalytic cycle generally involves the formation of a high-valent iron-oxo or iron-hydroperoxo species, which is the active oxidant for substrate transformation. Bipyridine ligands are instrumental in stabilizing the iron center and modulating its redox potential. For example, iron complexes with pentadentate pyridine-based ligands can catalyze the oxidation of alkanes to alcohols and ketones with H₂O₂. universiteitleiden.nl

The diamino substituents in this compound would likely enhance the stability of the iron complex and could participate in the activation of H₂O₂ through hydrogen bonding interactions. This could lead to a more efficient generation of the active oxidizing species and potentially influence the selectivity of the oxidation reaction.

Table 2: Oxidation of Cyclohexane with H₂O₂ Catalyzed by a Representative Fe-complex with a Pyridine-Based Ligand universiteitleiden.nl

SubstrateCatalystOxidantSolventConversion (%)Product Selectivity (Alcohol:Ketone)
CyclohexaneFe(N5mpy)(CH₃CN)₂H₂O₂Acetonitrile352.5 : 1

Note: This table shows representative data for a related iron complex to highlight the potential application area.

The catalytic reduction of nitroaromatics to their corresponding amines is a fundamentally important transformation in organic synthesis. For instance, the reduction of 2-nitrophenol (2-NP) to 2-aminophenol (2-AP) is a significant industrial process. This reduction is often carried out using sodium borohydride (NaBH₄) in the presence of a metal catalyst. While a variety of metal nanoparticles and complexes have been employed for this purpose, the use of defined molecular catalysts offers advantages in terms of understanding structure-activity relationships.

Metal complexes of bipyridine ligands are potential candidates for catalyzing such reductions. The bipyridine ligand can facilitate the transfer of hydride from NaBH₄ to the nitro group coordinated to the metal center. The electronic properties of the this compound ligand, specifically the electron-donating amino groups, could enhance the catalytic activity by increasing the electron density on the metal, thereby promoting the reduction process. The reduction of 4-nitrophenol is a well-studied model reaction, and its progress can be conveniently monitored by UV-Vis spectroscopy, showing a decrease in the absorbance of the 4-nitrophenolate ion and the appearance of the 4-aminophenol peak. researchgate.netnih.gov

Table 3: Catalytic Reduction of 4-Nitrophenol - A Model Reaction core.ac.uk

CatalystReducing AgentSolventTime (min)Conversion (%)
Copper(II) Schiff Base ComplexNaBH₄Aqueous6097.5

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of great interest in medicinal and agricultural chemistry. Copper-based photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of alkenes. In this context, bipyridine ligands are crucial for the performance of the copper catalysts. For example, heteroleptic [Cu(N^N)(P^P)][PF₆] complexes, where N^N is a disubstituted 2,2'-bipyridine, have been shown to be efficient catalysts for the chlorotrifluoromethylation of alkenes. universiteitleiden.nl These catalysts exhibit favorable excited state lifetimes and redox potentials for the catalytic cycle. universiteitleiden.nl

The catalytic cycle is believed to involve the excitation of the copper(I) complex by visible light, followed by an electron transfer process that generates a trifluoromethyl radical from a suitable precursor. This radical then adds to the alkene, and the resulting radical is trapped by a chlorine source. The electronic properties of the bipyridine ligand directly impact the photophysical and electrochemical properties of the copper catalyst. The electron-donating diamino groups in this compound would be expected to increase the electron density on the copper center, potentially red-shifting the absorption spectrum and tuning the redox potentials to enhance catalytic efficiency.

Table 4: Copper-Catalyzed Chlorotrifluoromethylation of Styrene with a Substituted Bipyridine Ligand universiteitleiden.nl

AlkeneCatalystCF₃ SourceSolventYield (%)
Styrene[Cu(4,6-disubstituted-bpy)(Xantphos)][PF₆]CF₃SO₂ClCH₂Cl₂85

Note: This table provides data for a closely related substituted bipyridine ligand to demonstrate the applicability in this transformation.

The modification of the bipyridine ligand framework is a powerful strategy for tuning the activity and selectivity of the corresponding metal catalysts. The introduction of substituents can exert both electronic and steric effects, which in turn influence the key steps of the catalytic cycle, such as substrate coordination, migratory insertion, and product release.

The diamino groups in this compound are a prime example of functionalization that can significantly impact catalytic performance. These electron-donating groups increase the electron density on the pyridine (B92270) rings and, by extension, on the coordinated metal center. This electronic effect can influence the redox potential of the metal, making it a better or worse oxidant/reductant for a given transformation. For example, in the context of Ni-catalyzed cross-electrophile coupling, it has been shown that substituents on the bipyridine ligand have a major impact on the catalytic performance. nih.gov While bulkier substituents can stabilize certain intermediates, they may also hinder ligand coordination. nih.gov

Furthermore, the amino groups can participate in secondary interactions, such as hydrogen bonding with substrates or reagents, which can play a crucial role in orienting the substrate for a selective transformation. The presence of these functional groups also opens up possibilities for post-complexation modification, allowing for the synthesis of more complex and tailored catalyst structures. The strategic placement of substituents on the bipyridine backbone is, therefore, a key design element in the development of highly efficient and selective homogeneous catalysts. researchgate.netacs.org

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the catalytic applications of the compound This compound in the areas of electrocatalysis and photocatalysis as outlined in the user's request.

Extensive searches for data on the electrocatalytic and photocatalytic activities of this compound and its metal complexes did not yield specific findings related to:

Electrocatalytic processes for energy conversion

Application in fuel cells for glucose oxidation

The oxygen reduction reaction (ORR)

Partial oxidation of methane to methanol (B129727)

Photocatalytic water oxidation and CO₂ reduction

While the broader class of bipyridine ligands and their metal complexes are widely studied for these applications, research focusing specifically on the this compound isomer is not present in the surveyed literature. Scientific studies in these fields often investigate other isomers such as 2,2'-bipyridine, 4,4'-bipyridine, and their various functionalized derivatives. For example, complexes of [6,6′-(2,2′-bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)] have been investigated for methane oxidation, and various cobalt-polypyridine diamine complexes have been studied for CO₂ reduction. However, this information pertains to different molecular structures and cannot be attributed to this compound.

Therefore, it is not possible to provide a scientifically accurate article on the specified topics for this particular compound based on currently available research.

Based on a comprehensive review of available scientific literature, there is no specific research detailing the catalytic applications of This compound or its metal complexes in hydrogen evolution reactions (HER). Searches for the catalytic activity of this particular chemical compound have not yielded any results.

The existing body of research focuses on different isomers of bipyridine diamine. For instance, studies have explored the potential of metal complexes involving 2,2'-bipyridine-4,4'-diamine and 5,5'-diamino-2,2'-bipyridine as metallo-tectons for hydrogen-bonded networks and have investigated their role as co-catalysts in photosensitized hydrogen evolution from aqueous media. Similarly, the catalytic properties of complexes with 6,6'-diamino-2,2'-bipyridine have been a subject of scientific inquiry.

However, specific data, including detailed research findings or data tables related to the performance of this compound in hydrogen evolution reactions, are absent from the current scientific literature. Therefore, the section on "4.3.2. Hydrogen Evolution Reactions" for this specific compound cannot be generated due to the lack of available research data.

Supramolecular Chemistry and Self Assembly Involving 2,4 Bipyridine 5,6 Diamine

Role of Diamine Bipyridines as Metallotectons

Diamine bipyridines are excellent examples of "metallotectons," which are metal-containing building blocks used in the rational design of supramolecular assemblies. When a diamino-bipyridine ligand coordinates with a transition metal ion, it forms a stable complex, such as an [M(diamine-bipy)₃]²⁺ species. acs.orgresearchgate.net This resulting metal complex is not merely a standalone molecule but a larger, well-defined structural unit with specific geometric and interactive properties.

The key feature of these metallotectons is the predictable arrangement of the amino groups on their periphery. The metal ion acts as a scaffold, organizing the bipyridine ligands in a precise three-dimensional orientation. Consequently, the hydrogen-bond-donating amine functionalities project outwards from the complex in defined directions. This directional capability allows the metallotecton to engage in further self-assembly processes, connecting with other molecules (hydrogen bond acceptors like carboxylates or solvent molecules) to build extended, highly ordered networks. acs.org The utilization of transition metal complexes with ligands like 2,2′-bipyridine-4,4′-diamine has been shown to be an effective strategy for creating materials with intricate hydrogen-bonding network structures. acs.org

Metallotecton ExampleMetal Ion (M)Role in Assembly
[Ni(bpy4da)₃]²⁺Nickel(II)Acts as a hydrogen bond donor to connect with carboxylate counteranions, forming 3D networks. acs.org
[Co(bpy4da)₂(NO₃)]₂²⁺Cobalt(II)Forms a dimeric complex that participates in 3D hydrogen-bonded structures.
[Cd(bpy4da)₃]²⁺Cadmium(II)Creates hydrated crystal structures where amine groups interact with chloride anions and water.

Data sourced from studies on 2,2′-bipyridine-4,4′-diamine (bpy4da).

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in directing the intermolecular arrangement of diamino-bipyridine complexes. The amino groups (-NH₂) are strong hydrogen bond donors, while the pyridine (B92270) nitrogen atoms can act as acceptors, leading to the formation of robust and extensive networks. cmu.eduscispace.com

In the crystal structures of metal complexes derived from diamino-bipyridines, the amino functionalities are rarely involved in direct coordination to the primary metal center. cmu.eduscispace.com Instead, they are pivotal in establishing the supramolecular architecture through intermolecular hydrogen bonds. These interactions commonly occur between the amine protons and various acceptors, including:

Counter-anions: Anions such as chlorides, nitrates, or carboxylates readily accept hydrogen bonds from the amine groups. researchgate.net

Solvent Molecules: Solvents of crystallization, particularly those with acceptor atoms like oxygen (e.g., water, dimethylformamide), are frequently integrated into the network via hydrogen bonds. acs.org

Adjacent Complex Molecules: In some cases, the amine groups of one complex can interact with the pyridine nitrogen atoms of a neighboring complex.

These interactions lead to the formation of well-defined patterns, such as ribbons, layers, or complex three-dimensional frameworks. researchgate.net For example, in complexes of 2,2′-bipyridine-4,4′-diamine with nickel and biphenyl-4,4′-dicarboxylate, each [Ni(bpy4da)₃]²⁺ cation interacts with five surrounding anions through a complicated web of hydrogen bonds. acs.org

The specific placement and number of amine functionalities on the bipyridine core are critical in determining the final supramolecular structure. The geometric positioning of these hydrogen bond donor sites on the periphery of the metallotecton dictates the directionality of the intermolecular connections. This directional control is a cornerstone of crystal engineering. researchgate.net

For instance, studies on 5,5'-diamino-2,2'-bipyridine have shown that the intermolecular arrangement is dictated by hydrogen bonding from the amino groups. cmu.eduscispace.com The sheer number of potential donor sites on a complex like [M(diamine-bipy)₃]²⁺ can lead to highly intricate and sometimes unpredictable 3D networks. acs.org This complexity underscores the powerful influence of the amine groups in guiding the self-assembly process, transforming simple metal-ligand complexes into sophisticated, multidimensional structures.

π-π Stacking Interactions

In many crystal structures involving diamino-bipyridine metal complexes, the final arrangement is a synergistic result of both hydrogen bonding and π-π stacking. cmu.eduscispace.comunito.it The pyridine rings can stack in various conformations, including parallel-displaced or T-shaped arrangements, with typical center-to-center distances between stacked rings being around 3.7–4.2 Å. researchgate.net This stacking helps to organize the complexes into columns or layers, which are then further interconnected by the hydrogen-bonding networks established by the amine groups. The interplay between these orthogonal non-covalent forces provides a powerful tool for controlling the solid-state packing of molecules. nih.gov

Interaction TypeDescriptionTypical Distance
Hydrogen Bonding (N-H···O)Between amine donors and carboxylate/DMF acceptors.N···O distances of 2.8–3.1 Å. acs.org
Hydrogen Bonding (N-H···N)Between amine donors and pyridine acceptors.N···N distances can vary.
π-π StackingBetween aromatic bipyridine rings of adjacent complexes.Centroid-centroid distances of ~3.5–4.5 Å. researchgate.netmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structural and functional attributes of diamino-bipyridines make them valuable components for constructing coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com In these materials, the bipyridine unit can act as a linker that bridges metal centers, or as an ancillary (co-ligand) that modifies the coordination environment of the metal ion.

When used in MOF synthesis, the amine functionalities protruding into the pores or channels of the framework can impart specific properties. semanticscholar.org These amine groups can:

Enhance Adsorption: The basic amine sites can increase the affinity of the MOF for acidic gas molecules like carbon dioxide (CO₂). researchgate.net

Act as Catalytic Sites: The functional groups can serve as active sites for catalysis.

Enable Post-Synthetic Modification: The amines provide a chemical handle for further functionalization of the MOF after its initial synthesis.

The use of bipyridyl derivatives in the synthesis of MOFs has been shown to be a powerful tool for modulating the topology and enhancing the stability and porosity of the resulting coordination framework. mdpi.comresearchgate.net

Self-Assembled Cages and Macrocycles

Beyond infinite polymers, bipyridine-based ligands are fundamental building blocks for the self-assembly of discrete, finite supramolecular structures such as cages and macrocycles. nih.govmdpi.com This process typically involves combining a bipyridine-containing ligand with a metal ion that has a strong geometric preference in its coordination sphere (e.g., square planar Pd(II) or octahedral Fe(II)). The precise angles of the ligand and the coordination geometry of the metal direct the components to assemble into a single, thermodynamically stable, closed structure.

While specific examples using [2,4'-Bipyridine]-5,6-diamine are not documented, its structure is well-suited for such applications. The bipyridine unit can coordinate to metal ions, while the diamine portion offers several advantages:

Increased Solubility: The polar amine groups can improve the solubility of the resulting cages in various solvents.

Hierarchical Assembly: The amine groups can direct the assembly of the individual cages into higher-order arrays through intermolecular hydrogen bonding.

Functional Cavities: If oriented inwards, the amine groups could functionalize the interior cavity of a cage, altering its host-guest binding properties.

The synthesis of macrocycles and cages often relies on the dynamic and reversible nature of coordination bonds, which allows for "error correction" during the self-assembly process to yield the most stable product. rsc.orgrsc.org

Despite a comprehensive search of available scientific literature, no specific information was found regarding the synthesis of Schiff base macrocycles or their use in the enclathration of neutral guests that specifically involve the chemical compound This compound .

General information on the synthesis of Schiff base macrocycles from other diamine and bipyridine precursors is available, as is research on supramolecular chemistry and guest-host interactions in various macrocyclic systems. Unfortunately, none of the retrieved documents specifically mention or provide data for the compound central to your request.

Therefore, it is not possible to provide an article on the "" with the specified subsections, as there is no published research on this topic to draw from.

Advanced Spectroscopic Characterization and Elucidation of 2,4 Bipyridine 5,6 Diamine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For [2,4'-Bipyridine]-5,6-diamine, an IR spectrum would be expected to display characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) groups would be a major focus. Typically, N-H stretching vibrations of primary amines appear as a doublet in the region of 3300-3500 cm⁻¹. One peak corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. The presence of two amine groups on one of the pyridine (B92270) rings might lead to more complex absorption patterns in this region. Additionally, an N-H bending (scissoring) vibration would be expected around 1600 cm⁻¹.

The aromatic pyridine rings would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The specific substitution pattern on both rings would influence the exact positions and intensities of these peaks, providing a unique fingerprint for the molecule. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range could also help confirm the substitution pattern of the aromatic rings. While general principles are well-established for bipyridine and amino-pyridine compounds, a definitive spectrum for this compound is not available. cmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR would be crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect a set of distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the two different pyridine rings. The diamine-substituted ring would have one remaining aromatic proton, which would likely appear as a singlet. The protons on the second pyridine ring would show a characteristic set of doublets and triplets, with chemical shifts influenced by the connection to the other ring. The protons of the two amine groups (-NH₂) would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This would confirm the total number of carbon atoms and provide insight into their electronic environment. The carbons bonded to the nitrogen atoms and the amino groups would have characteristic chemical shifts. For example, carbons attached to the electron-donating amino groups would be expected to be shifted to a higher field (lower ppm value) compared to similar carbons in unsubstituted bipyridine.

Although NMR data is available for many bipyridine derivatives, including other diamino-bipyridine isomers and the parent 2,4'-bipyridine (B1205877), specific chemical shifts and coupling constants for this compound are not documented in the literature. cmu.eduresearchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is used to study the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show strong absorption bands in the UV region, characteristic of π-π* transitions within the aromatic bipyridine system. The presence of the electron-donating amino groups on one of the pyridine rings would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the unsubstituted 2,4'-bipyridine. This is due to the extension of the conjugated system by the lone pairs on the amine nitrogens. The exact position and intensity (molar absorptivity) of these bands would be sensitive to the solvent's polarity. While spectra for many bipyridine complexes and derivatives are known, specific λₘₐₓ values for this compound are not available. acs.orgresearchgate.netrsc.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a detailed vibrational fingerprint. Key features would include the symmetric ring breathing modes of the pyridine rings, which are often strong in Raman spectra. Vibrations associated with the C-C bond linking the two pyridine rings would also be observable. These signals are sensitive to the dihedral angle between the two rings. researchgate.net The amino groups would also have characteristic Raman bands. Comparing the Raman and IR spectra helps in assigning vibrational modes, as vibrations that are strong in Raman may be weak in IR, and vice versa. No experimental Raman spectrum for this compound has been reported. acs.orgnih.gov

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most commonly ⁵⁷Fe. It probes the subtle changes in the energy levels of an atomic nucleus in response to its chemical environment, providing information on the oxidation state, spin state, and coordination geometry of iron.

This technique would be applied not to this compound itself, but to its coordination complexes with iron. If this compound were used as a ligand to form an iron(II) or iron(III) complex, ⁵⁷Fe Mössbauer spectroscopy would be a powerful tool for characterization. The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the oxidation state (e.g., distinguishing between Fe(II) and Fe(III)), while the quadrupole splitting gives insight into the symmetry of the electronic environment around the iron nucleus. For example, high-spin Fe(II) complexes typically exhibit larger δ and ΔE_Q values than low-spin Fe(II) complexes. nih.govmdpi.com This technique is particularly valuable for studying phenomena like spin crossover in iron complexes. mdpi.com However, no iron complexes of this compound have been synthesized or characterized by Mössbauer spectroscopy in the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying chemical species that have one or more unpaired electrons. It is analogous to NMR but probes electron spin transitions instead of nuclear spin transitions.

Like Mössbauer spectroscopy, EPR would not be applicable to the diamagnetic this compound ligand itself. However, it would be essential for characterizing its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Fe(III)) or for studying any radical species derived from the compound. The EPR spectrum provides the g-factor and hyperfine coupling information. The g-factor gives insight into the electronic structure of the paramagnetic center. Hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei, can provide direct evidence of the coordination of the ligand to the metal center by showing coupling to the ¹⁴N nuclei of the pyridine and amine groups. mdpi.com No EPR studies on complexes of this compound have been reported.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would unambiguously confirm the connectivity of the atoms, including the 2,4'- linkage between the pyridine rings and the 5,6- positions of the diamine groups. It would also reveal the conformation of the molecule in the solid state, particularly the dihedral angle between the two pyridine rings, which is influenced by crystal packing forces. researchgate.net Furthermore, the analysis would detail the network of intermolecular interactions, such as hydrogen bonds involving the amine groups, which dictate how the molecules pack in the crystal lattice. This technique would provide the ultimate proof of structure, but no crystal structure for this compound has been deposited in crystallographic databases or published in the literature.

Despite a comprehensive search of available scientific literature, no specific data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound "this compound" could be located.

Thermal analysis is a critical component in the characterization of chemical compounds, providing valuable insights into their thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a material, identifying the temperature ranges of decomposition, and quantifying the loss of volatiles such as water or solvents.

Differential Scanning Calorimetry (DSC) is employed to measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying thermal events such as melting points, glass transitions, crystallization temperatures, and heats of reaction.

The absence of published TGA and DSC data for "this compound" indicates that the thermal properties of this specific isomer have not been reported in the accessible scientific domain. While thermal analyses of other bipyridine and diaminopyridine isomers and their metal complexes have been conducted, this information is not directly applicable to "this compound" due to the unique influence of substituent positions on molecular structure and, consequently, on thermal behavior.

Further experimental research would be necessary to determine the specific thermal characteristics of "this compound". Such studies would involve subjecting a pure sample of the compound to controlled heating programs in TGA and DSC instruments to generate the corresponding thermograms. Analysis of these thermograms would then yield precise data on its decomposition temperatures, weight loss percentages, melting point, and other relevant thermal transitions. Without such experimental data, any discussion on the thermal properties of this compound would be speculative.

Computational and Theoretical Investigations of 2,4 Bipyridine 5,6 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. It is widely applied to pyridine (B92270) and bipyridine systems to predict their behavior. nih.govnih.govresearchgate.net

Electronic Structure Analysis

DFT calculations are instrumental in analyzing the electronic structure of molecules like [2,4'-Bipyridine]-5,6-diamine. This analysis typically involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the chemical reactivity, kinetic stability, and electronic transition properties of a molecule. scispace.com

For instance, in studies of metal complexes involving bipyridine ligands, DFT has been used to determine how substituents on the bipyridine ring affect the LUMO energies. nih.govacs.org Electron-withdrawing groups tend to lower the LUMO energy, which can influence the material's properties in applications like electronics or catalysis. nih.govacs.org The analysis of molecular orbitals provides a detailed picture of the electron distribution and the nature of chemical bonds within the molecule. acs.org

Table 1: Representative Frontier Orbital Energies for a Substituted Bipyridine Derivative Calculated via DFT

Molecular OrbitalEnergy (eV)Description
LUMO+1-1.58An unoccupied orbital involved in electronic excitations.
LUMO-2.10The lowest energy unoccupied orbital, indicating the ability to accept an electron.
HOMO-5.75The highest energy occupied orbital, indicating the ability to donate an electron.
HOMO-1-6.42An occupied orbital lying just below the HOMO.

Note: Data is illustrative and based on typical values for related pyridine derivatives.

Geometric Structure Optimization

Table 2: Typical Optimized Geometric Parameters for a Bipyridine Core Structure

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (inter-ring)1.49C-C-C (in-ring)118-121
C-N (in-ring)1.34C-N-C (in-ring)117-119
C-C (in-ring)1.39N-C-C (inter-ring)116
C-H1.08C-C-H120

Note: These values are generalized from DFT studies on bipyridine molecules and may vary depending on the specific isomer and substituents. nih.gov

Conformational Studies

Bipyridine molecules can exist in different conformations due to the rotation around the single bond connecting the two pyridine rings. The planarity or non-planarity of the structure, dictated by the inter-ring dihedral angle, significantly affects its electronic conjugation and interaction with other molecules. nih.gov DFT calculations are used to explore the potential energy surface related to this rotation, identifying the most stable conformers and the energy barriers between them. Studies on 4,4'-bipyridine, for example, have used DFT to determine the vibrational frequencies that are sensitive to the planarity of the molecule. nih.gov Such conformational analysis is critical for understanding how this compound might behave in different environments or when incorporated into larger supramolecular structures. nih.gov

Magnetic Properties and Spin States

When complexed with transition metals, ligands like this compound can form coordination compounds with interesting magnetic properties. DFT is a powerful tool for investigating these properties by calculating spin states and magnetic coupling constants. For example, in dinuclear manganese or cobalt complexes bridged by pyridine-derived ligands, DFT can predict whether the magnetic interaction between the metal centers is ferromagnetic (spins align) or antiferromagnetic (spins oppose). rsc.orgresearchgate.net These calculations help rationalize experimental magnetic susceptibility data and provide insight into the electronic pathways that mediate the magnetic exchange. rsc.orgaps.orgaps.org The spin density distribution calculated by DFT reveals how the unpaired electrons are distributed across the metal ions and the ligand framework.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. cnr.itrsc.org TD-DFT calculates the energies of electronic excited states, which correspond to the absorption peaks in an experimental spectrum. rsc.org

This method can predict the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength). rsc.org In studies of Ruthenium(II) complexes with bipyridine ligands, TD-DFT has been successfully used to simulate their electronic absorption spectra and assign the observed bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT). nih.govacs.org This allows for a detailed understanding of how the molecule interacts with light, which is essential for applications in photochemistry, sensing, and optoelectronics.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net An MD simulation would allow for the investigation of the conformational dynamics of this compound in a solution or its interaction with a biological target like a protein or DNA. nih.govtandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. researchgate.net

This approach provides insights into how the molecule moves, flexes, and interacts with its environment. For example, MD simulations have been used to investigate the binding of molecules to the minor groove of DNA, revealing specific hydration patterns and conformational changes. nih.gov For this compound, MD simulations could be employed to understand its solvation properties, its potential to self-assemble, or its mechanism of interaction with other molecules, providing a dynamic picture that complements the static information from DFT calculations. nih.govresearchgate.net

Quantum Chemical Factors and Binding Modes

Detailed computational studies specifically investigating the quantum chemical factors and binding modes of this compound are not extensively available in the reviewed scientific literature. However, insights can be drawn from theoretical investigations of structurally related bipyridine and aminopyridine compounds.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of molecules like this compound. Key factors that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The presence of amino groups at the 5 and 6 positions is expected to significantly influence these properties, acting as electron-donating groups that raise the HOMO energy and increase the electron density on the pyridine ring. This, in turn, would affect the compound's ability to act as a ligand.

The binding modes of this compound would be complex, with the potential for chelation through the nitrogen atoms of the two pyridine rings, similar to other bipyridine ligands. The position of the nitrogen atoms in the 2 and 4' positions suggests that it may act as a bridging ligand between two metal centers or bind to a single metal center in a flexible manner. The amino groups could also participate in coordination or, more likely, influence the binding properties through electronic effects and by forming hydrogen bonds. Theoretical studies on related diamino-bipyridine complexes have shown that the amino groups can stabilize the resulting metal complexes through intramolecular hydrogen bonding.

Table 1: Calculated Quantum Chemical Properties of a Related Isomer (1,1′-diamino-2,2′-bipyridinium)

PropertyValueMethod
Dihedral Angle (Py-Py)58.9°RI-B3LYP
N-NH2 Bond Length1.41 ÅX-ray Diffraction
Aromaticity (HOMA index)HighDFT

Note: Data is for the related compound 1,1′-diamino-2,2′-bipyridinium dication and is intended to provide context for the types of parameters calculated for similar molecules. researchgate.net

Modeling of Reaction Mechanisms

Specific theoretical modeling of reaction mechanisms involving this compound is not prominently featured in the available literature. The modeling of reaction mechanisms for this compound would likely focus on its role as a ligand in catalysis or its participation in organic reactions.

For instance, in the context of metal-catalyzed reactions, computational modeling could elucidate the step-by-step mechanism of how a metal complex of this compound facilitates a particular transformation. This would involve calculating the energies of reactants, transition states, and products for each elementary step, such as oxidative addition, reductive elimination, and migratory insertion. The electronic and steric effects of the diamino-bipyridine ligand on the stability of intermediates and the height of activation barriers would be of primary interest.

Furthermore, the amino groups themselves can be reactive centers. Theoretical modeling could investigate their reactivity in reactions such as nucleophilic substitution or condensation reactions. For example, modeling the reaction pathway for the formation of Schiff bases from the diamino groups could provide valuable insights into the synthesis of more complex ligands or polymers derived from this compound. These computational models would help in predicting reaction outcomes and designing more efficient synthetic routes.

Derivatization and Functionalization Strategies for 2,4 Bipyridine 5,6 Diamine

Modification of Amine Groups (e.g., amides, Schiff bases)

The 5,6-diamine groups are the most reactive sites for derivatization, behaving as typical aromatic amines. Their modification allows for the introduction of a vast range of functional groups, significantly altering the molecule's properties and extending its applications.

Amide Formation: The primary amine groups can be readily acylated to form stable amide linkages. This is typically achieved through reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. nih.govorgsyn.org This reaction is fundamental for integrating the bipyridine unit into larger molecular structures, including polyamides. nih.gov The choice of acylating agent determines the nature of the substituent (R-group) introduced, which can be tailored to impart specific functionalities, such as solubility, steric bulk, or additional coordination sites.

Schiff Base Formation: Condensation of the ortho-diamine with aldehydes or ketones yields Schiff bases (imines). nih.gov This reaction is often straightforward, proceeding under mild conditions, sometimes with acid catalysis. scirp.org When bifunctional aldehydes or ketones are used, this reaction can lead to the formation of macrocycles or polymers. The resulting imine bonds are reversible under certain conditions, which is a key feature in the chemistry of dynamic covalent polymers and supramolecular assemblies. The reaction with 1,2-dicarbonyl compounds is particularly important as it leads to the formation of highly conjugated quinoxaline (B1680401) rings, a strategy discussed further in the context of polymer synthesis. researchgate.net

Table 1: Representative Reactions for Amine Group Modification

Derivative Type Reactant Reagents & Conditions Product
Diamide Benzoyl Chloride Pyridine (B92270), CH₂Cl₂, Room Temp. N,N'-(4'-(pyridin-2-yl)pyridine-2,3-diyl)dibenzamide
Schiff Base Benzaldehyde Ethanol, Acetic Acid (cat.), Reflux 2,3-Bis(benzylideneamino)-4-(pyridin-2-yl)pyridine
Quinoxaline Benzil (1,2-diphenylethane-1,2-dione) Ethanol, Acetic Acid (cat.), Reflux 2,3-Diphenyl-5-(pyridin-4-yl)pyrazino[2,3-b]pyridine

Substitution at Pyridine Ring Positions (e.g., bromination, nitrilation, carboxylation)

Functionalization of the pyridine rings allows for the modulation of the electronic properties of the bipyridine ligand system. The presence of strongly activating ortho-diamine groups on one ring and the inherent electron-deficient nature of the pyridine rings dictate the strategy for substitution.

Bromination: Electrophilic aromatic substitution, such as bromination, is directed by the existing substituents. The pyridine ring bearing the 5,6-diamine groups is highly activated, making it susceptible to electrophilic attack. However, the positions on this ring are already substituted. Direct bromination would likely target the more electron-rich positions of the second pyridine ring, although pyridine rings are generally resistant to electrophilic substitution unless strongly activated. acs.org A more common and controlled method for halogenation is through palladium-catalyzed cross-coupling reactions on pre-functionalized pyridines or via radical mechanisms. researchgate.net For instance, N-bromosuccinimide (NBS) can be used for the bromination of C-H bonds under catalytic conditions. nih.govd-nb.info

Nitrilation and Carboxylation: The introduction of cyano (nitrilation) or carboxylic acid (carboxylation) groups onto pyridine rings is typically achieved through multi-step synthetic sequences rather than direct substitution. A common strategy involves the palladium-catalyzed cross-coupling of a halogenated bipyridine precursor with cyanide salts (for nitrilation) or with carbon monoxide followed by hydrolysis (for carboxylation). mdpi.com The Negishi and Stille coupling reactions are powerful tools for creating C-C bonds on pyridine rings, enabling the introduction of a wide variety of functional groups. acs.org These functional groups are valuable as they can act as synthetic handles for further derivatization or as coordination sites for metal ions.

Table 2: Potential Strategies for Pyridine Ring Substitution

Transformation Position Reagents & Method Potential Product
Bromination Pyridine Ring N-Bromosuccinimide (NBS), Radical Initiator Bromo-[2,4'-bipyridine]-5,6-diamine
Nitrilation Pyridine Ring (Requires pre-brominated substrate) Pd(PPh₃)₄, Zn(CN)₂ Cyano-[2,4'-bipyridine]-5,6-diamine
Carboxylation Pyridine Ring (Requires pre-brominated substrate) Pd catalyst, CO, H₂O/ROH [2,4'-Bipyridine]-5,6-diamine-carboxylic acid

Synthesis of Conjugated Oligomers and Polymers

This compound is an excellent monomer for the synthesis of conjugated polymers due to its rigid structure and reactive diamine functionality. These polymers are of interest for applications in organic electronics, sensing, and catalysis.

Polyquinoxalines: The most prominent polymerization strategy involves the condensation of the 5,6-diamine moiety with aromatic bis(1,2-dicarbonyl) compounds (e.g., tetraketones). dtic.mil This reaction forms a polyquinoxaline backbone, which is a class of thermally stable, chemically resistant, and highly conjugated polymers. researchgate.net The properties of the resulting polymer, such as solubility, bandgap, and morphology, can be precisely controlled by the choice of the dicarbonyl co-monomer.

Polyamides and Polyimines: The diamine monomer can also undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dialdehydes to form polyimines (Schiff base polymers). researchgate.netnih.gov While potentially less stable than polyquinoxalines, these polymers offer different functionalities and properties. For example, polyaminal networks have been synthesized via polycondensation reactions of bipyridine-dicarbaldehydes with melamine, demonstrating the utility of bipyridine units in creating porous organic polymers for applications like CO2 capture. nih.govsemanticscholar.org Similarly, aromatic diamines can be polymerized with reagents like sulfur monochloride to yield cross-linked conjugated polymers. acs.org

Table 3: Polymerization Reactions Involving this compound

Polymer Type Co-monomer Linkage Formed Polymer Backbone Feature
Polyquinoxaline 1,4-Bis(phenylglyoxalyl)benzene Quinoxaline Ring Highly conjugated, rigid, thermally stable
Polyamide Terephthaloyl chloride Amide Contains hydrogen-bonding amide groups
Polyimine Terephthalaldehyde Imine (Schiff Base) Conjugated, potentially dynamic covalent nature

Future Research Directions for 2,4 Bipyridine 5,6 Diamine

Exploration of Novel Synthetic Pathways

The advancement of research into [2,4'-Bipyridine]-5,6-diamine is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for bipyridine synthesis, such as various cross-coupling reactions, provide a foundation, future research should focus on novel pathways that offer improved yields, scalability, and access to a wider range of derivatives. nih.govmdpi.com

Key areas for exploration include:

C-H Activation Strategies: Direct C-H activation/amination of a pre-functionalized 2,4'-bipyridine (B1205877) core could provide a more atom-economical and environmentally benign route to the target molecule. Research in this area would involve screening various transition metal catalysts and optimizing reaction conditions to achieve regioselective amination.

Flow Chemistry Synthesis: The use of microreactor technology could enable precise control over reaction parameters, leading to higher yields and purity. A continuous flow process for the synthesis of this compound would also enhance safety and scalability.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The development of a photocatalytic method for the construction of the diamino-bipyridine scaffold could offer a mild and efficient alternative to traditional thermal methods.

A comparative table of potential synthetic methods is presented below:

Synthetic ApproachPotential AdvantagesKey Research Challenges
C-H ActivationHigh atom economy, reduced wasteRegioselectivity, catalyst stability
Flow ChemistryPrecise process control, scalabilityInitial setup cost, potential for clogging
PhotocatalysisMild reaction conditions, high selectivityCatalyst design, substrate scope

Advanced Coordination Chemistry and Complex Design

The rich coordination chemistry of bipyridine ligands is well-established, and this compound offers unique opportunities for the design of novel metal complexes with tailored properties. cmu.edunih.gov The presence of both a bipyridyl chelating unit and peripheral amino groups allows for the formation of sophisticated coordination architectures.

Future research in this area should focus on:

Heterometallic Complexes: The distinct coordination environments offered by the bipyridine core and the diamine groups can be exploited to synthesize heterometallic complexes. These materials could exhibit interesting magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metal centers.

Luminescent Materials: The rigid bipyridine backbone is an excellent platform for the construction of luminescent materials. By coordinating emissive metal ions such as ruthenium(II), iridium(III), or lanthanides, and by functionalizing the amino groups, it is possible to tune the photophysical properties of the resulting complexes for applications in lighting and sensing. researchgate.net

Redox-Active Ligands: The diamine functionality can be readily oxidized to the corresponding diimine, introducing redox activity to the ligand itself. Metal complexes of this redox-active ligand could find applications in electrocatalysis and as components of molecular switches.

Expansion of Catalytic Applications

Bipyridine-metal complexes are widely used as catalysts in a variety of organic transformations. The unique features of this compound suggest that its metal complexes could exhibit novel catalytic activities. nih.govchemscene.com

Future research directions in catalysis include:

Asymmetric Catalysis: Chiral derivatives of this compound, synthesized by introducing chiral substituents on the amino groups or the pyridine (B92270) rings, could be used as ligands in asymmetric catalysis. chemrxiv.org The resulting metal complexes could be effective catalysts for a range of enantioselective reactions.

Tandem Catalysis: The presence of multiple functional groups allows for the design of multifunctional catalysts capable of promoting tandem or cascade reactions. For example, a metal center coordinated to the bipyridine core could catalyze one transformation, while the amino groups participate in a subsequent reaction.

Water Oxidation Catalysis: The development of efficient and robust catalysts for water oxidation is a key challenge in artificial photosynthesis. Ruthenium and iridium complexes of bipyridine-based ligands have shown promise in this area, and the electronic properties of this compound could be beneficial for stabilizing high-valent metal intermediates involved in the catalytic cycle.

Development of Tailored Supramolecular Architectures

The ability of this compound to participate in both metal coordination and hydrogen bonding makes it an excellent building block for the construction of complex supramolecular assemblies. researchgate.netmdpi.com

Future research in this area should explore:

Metal-Organic Frameworks (MOFs): The use of this compound as a linker in the synthesis of MOFs could lead to materials with interesting porous structures and functional properties. The amino groups could be post-synthetically modified to introduce additional functionality within the pores.

Self-Assembled Cages and Polygons: By carefully selecting the metal precursors and reaction conditions, it is possible to direct the self-assembly of this compound into discrete, well-defined supramolecular architectures such as cages and polygons. rsc.org These structures could have applications in host-guest chemistry and drug delivery.

Hydrogen-Bonded Networks: In the absence of metal ions, the diamine groups can form extensive hydrogen-bonding networks, leading to the formation of one-, two-, or three-dimensional supramolecular structures. researchgate.net The nature of these networks can be controlled by the choice of solvent and the presence of co-formers.

Integrated Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of the structure-property relationships and reaction mechanisms is crucial for the rational design of new materials and catalysts based on this compound. An integrated approach that combines experimental techniques with computational modeling will be essential for achieving this goal. scispace.com

Future research should focus on:

Spectroscopic and Electrochemical Characterization: A thorough investigation of the electronic and photophysical properties of this compound and its metal complexes using a range of spectroscopic and electrochemical techniques will provide valuable insights into their behavior.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the geometric and electronic structures of the ground and excited states of these molecules, as well as to predict their spectroscopic properties and reaction pathways. scispace.com

Time-Resolved Spectroscopy: Time-resolved spectroscopic techniques can be employed to study the dynamics of excited states and reactive intermediates, providing crucial information for understanding the mechanisms of photochemical and catalytic processes.

Investigation in Emerging Fields

The unique properties of this compound make it a promising candidate for applications in a number of emerging fields.

Potential areas for future investigation include:

Chemical Sensing: The amino groups can act as binding sites for anions or other neutral molecules through hydrogen bonding, while the bipyridine unit can coordinate to metal ions. This dual functionality could be exploited to develop selective chemosensors that signal the presence of a target analyte through a change in their optical or electrochemical properties.

Optoelectronics: The incorporation of this compound into organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs) could lead to improved device performance. The electron-donating amino groups can modulate the electronic properties of the bipyridine core, influencing charge transport and energy transfer processes.

Materials Science: Polymers and other materials incorporating the this compound unit could exhibit interesting properties, such as enhanced thermal stability, conductivity, or ion-binding capacity.

Q & A

Q. What are the most reliable synthetic routes for [2,4'-Bipyridine]-5,6-diamine, and how can purity be optimized?

Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or condensation of pre-functionalized pyridine precursors. For example, analogous bipyridine ligands are synthesized via Suzuki-Miyaura coupling using halogenated pyridine derivatives and boronic acids . To optimize purity, chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Purity can be verified using HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone. For example, aromatic protons in bipyridine systems typically resonate between δ 7.0–9.0 ppm, while amine protons appear downfield (δ 5.0–6.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+^+ for C10H10N4_{10}H_{10}N_4: 179.0933).
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of molecular geometry, as seen in analogous Cu(II) bipyridine complexes .

Q. What are the primary applications of this compound in coordination chemistry?

Answer: The compound’s bipyridine backbone and diamine groups make it a versatile ligand for forming stable metal complexes. It can act as a bidentate or tetradentate ligand, coordinating through pyridyl nitrogen and amine groups. Applications include:

  • Catalysis: Stabilizing transition metals (e.g., Cu, Ru) for redox reactions .
  • Materials Science: Constructing metal-organic frameworks (MOFs) or sensors due to its π-conjugated system .

Advanced Research Questions

Q. How does the coordination geometry of this compound with Cu(II) ions compare to analogous ligands?

Answer: In Cu(II) complexes, bipyridine ligands often induce distorted square pyramidal or trigonal bipyramidal geometries. For example, [Cu(bmdhp)(OH2_2)][ClO4_4]2_2 (bmdhp = a related N,S-donor ligand) exhibits a τ value of 0.48, indicating intermediate geometry between square pyramidal and trigonal bipyramidal . Computational studies (DFT) can predict bond lengths (e.g., Cu–N ≈ 1.95–2.00 Å) and electronic transitions (d-d bands at ~600–700 nm) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer: Discrepancies in UV-Vis or NMR data may arise from solvent effects, tautomerism, or paramagnetic impurities. Mitigation strategies include:

  • Variable-Temperature NMR : To identify dynamic processes (e.g., amine proton exchange).
  • EPR Spectroscopy : Detect paramagnetic species in metal complexes .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., [2,2'-Bipyridine]-6,6'-diamine, CAS: 93127-75-4) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:

  • HOMO/LUMO gaps (~4.5 eV for bipyridine derivatives) indicate redox activity .
  • Natural Bond Orbital (NBO) analysis reveals charge distribution at amine sites, critical for metal binding .
  • Molecular dynamics simulations assess solvent interactions (e.g., aqueous vs. acetonitrile environments) .

Q. What are the challenges in synthesizing chiral derivatives of this compound?

Answer: Introducing chirality requires asymmetric synthesis or resolution techniques:

  • Chiral Auxiliaries : Use of enantiopure amines in condensation reactions.
  • Chiral Chromatography : Separation of diastereomers on a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Circular Dichroism (CD) : To confirm enantiomeric excess and absolute configuration .

Methodological Considerations

Q. How to design experiments to study the biological activity of this compound?

Answer:

  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
  • DNA Interaction Studies : Use fluorescence quenching with ethidium bromide-bound DNA to assess intercalation .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .

Q. What analytical techniques quantify this compound in complex matrices?

Answer:

  • LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity (LOD ~0.1 ng/mL).
  • Capillary Electrophoresis (CE) : With UV detection for rapid separation in biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.